Lead pyrophosphate

Vue d'ensemble

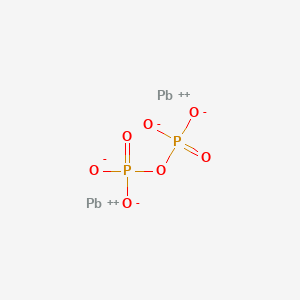

Description

Lead pyrophosphate, also known as this compound, is an inorganic compound with the chemical formula Pb₂P₂O₇. It is a type of pyrophosphate, which is a class of compounds containing the pyrophosphate ion (P₂O₇⁴⁻). This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Lead pyrophosphate can be synthesized through various methods. One common method involves the reaction of lead nitrate (Pb(NO₃)₂) with sodium pyrophosphate (Na₄P₂O₇) in an aqueous solution. The reaction typically occurs at room temperature and results in the precipitation of dithis compound as a solid. The reaction can be represented as follows:

2Pb(NO3)2+Na4P2O7→Pb2P2O7+4NaNO3

Another method involves the direct reaction of lead oxide (PbO) with phosphoric acid (H₃PO₄) at elevated temperatures. This method requires careful control of reaction conditions to ensure the formation of dithis compound.

Industrial Production Methods

In industrial settings, dithis compound is often produced through high-temperature solid-state reactions. This involves heating a mixture of lead oxide and phosphoric acid in a furnace at temperatures ranging from 500°C to 700°C. The resulting product is then cooled and ground to obtain the desired particle size.

Analyse Des Réactions Chimiques

Types of Reactions

Lead pyrophosphate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, dithis compound can hydrolyze to form lead orthophosphate and phosphoric acid.

Thermal Decomposition: When heated to high temperatures, dithis compound decomposes to form lead oxide and phosphorus pentoxide.

Complexation: this compound can form complexes with various metal ions, such as calcium and magnesium, through coordination interactions.

Common Reagents and Conditions

Hydrolysis: Water at room temperature.

Thermal Decomposition: High temperatures (above 700°C).

Complexation: Metal ions in aqueous solutions.

Major Products Formed

Hydrolysis: Lead orthophosphate (Pb₃(PO₄)₂) and phosphoric acid (H₃PO₄).

Thermal Decomposition: Lead oxide (PbO) and phosphorus pentoxide (P₂O₅).

Complexation: Metal pyrophosphate complexes.

Applications De Recherche Scientifique

Material Science Applications

Lead pyrophosphate is utilized in the development of advanced materials due to its unique thermal and electrical properties.

1.1. Glass Formation

This compound can be used to create glass materials. Research indicates that this compound glass exhibits specific thermal, spectroscopic, and electrical properties that make it suitable for various applications in optics and electronics. The formation of this compound glass involves melt quenching techniques, which help in achieving desired material characteristics such as transparency and durability .

1.2. Luminescent Materials

The compound has also been explored for its luminescent properties. This compound can serve as a host matrix for luminescent ions, enhancing the performance of phosphors used in lighting and display technologies. Its ability to incorporate various dopants allows for tunable emission properties, making it valuable in optoelectronic applications .

Biomedical Applications

This compound's complexing properties enable its use in biomedical fields, particularly in drug delivery systems.

2.1. Carrier for Bioactive Ions

This compound has been studied as a carrier for bioactive ions and drugs in bone regeneration therapies. Its capacity to complex with calcium ions enhances the bioavailability of therapeutic agents, promoting better integration with biological tissues . This application is particularly relevant in treating bone-related ailments where localized drug delivery is crucial.

2.2. SERS Substrate Development

Recent advancements have led to the development of this compound-based substrates for Surface-Enhanced Raman Spectroscopy (SERS). These substrates exhibit enhanced sensitivity for detecting biomolecules at low concentrations, making them useful for diagnostic applications in medicine . The unique structural properties of this compound contribute to improved signal enhancement in SERS analyses.

Environmental Applications

The environmental implications of this compound are significant, particularly concerning water quality and treatment.

3.1. Water Treatment

Research has explored the formation of this compound under simulated potable drinking water conditions. Understanding its formation helps assess the potential risks associated with lead contamination in water supplies . The study highlights the need to monitor lead compounds in drinking water to ensure public safety.

Summary Table of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Material Science | Glass Formation | Enhanced thermal and electrical properties |

| Luminescent Materials | Tunable emission properties | |

| Biomedical | Drug Delivery Systems | Improved bioavailability |

| SERS Substrate Development | Enhanced sensitivity for diagnostics | |

| Environmental | Water Treatment | Risk assessment for lead contamination |

Case Study 1: this compound Glass

In a study examining the thermal and electrical properties of this compound glass, researchers found that specific compositions could be tailored to enhance performance in optical applications. The study utilized techniques such as differential thermal analysis (DTA) and X-ray diffraction (XRD) to characterize the glass properties .

Case Study 2: Biomedical Application in Bone Regeneration

A research project focused on using this compound as a drug carrier demonstrated significant improvements in drug release profiles when combined with calcium ions. This study provided insights into how this compound can facilitate localized drug delivery, enhancing therapeutic outcomes in bone healing processes .

Mécanisme D'action

The mechanism of action of dilead pyrophosphate involves its ability to interact with various molecular targets and pathways. In biological systems, it can bind to proteins and enzymes, potentially inhibiting their activity. The compound’s interactions with metal ions also play a significant role in its chemical behavior, as it can form stable complexes with these ions.

Comparaison Avec Des Composés Similaires

Lead pyrophosphate can be compared with other similar compounds, such as:

Lead orthophosphate (Pb₃(PO₄)₂): Unlike dithis compound, lead orthophosphate is a simpler phosphate compound with different chemical properties and applications.

Calcium pyrophosphate (Ca₂P₂O₇): This compound is similar in structure to dithis compound but contains calcium instead of lead. It is commonly studied for its role in biological systems, particularly in relation to calcium metabolism.

Magnesium pyrophosphate (Mg₂P₂O₇): Another similar compound, magnesium pyrophosphate, is used in various industrial applications and has different chemical reactivity compared to dithis compound.

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research and industry Its unique chemical properties and ability to form complexes with metal ions make it a valuable reagent in various fields

Activité Biologique

Lead pyrophosphate (Pb2P2O7) is an inorganic compound that has garnered interest in various fields, including materials science and biochemistry. This compound is notable for its unique properties and potential biological activities, particularly in the context of its interactions with cellular processes and as a possible therapeutic agent. Understanding the biological activity of this compound requires an exploration of its biochemical interactions, toxicological implications, and potential applications in medicine.

This compound is a lead salt of pyrophosphoric acid and is characterized by its crystalline structure. It is generally insoluble in water but can dissolve in acidic or basic solutions under certain conditions. Its solubility and reactivity can influence its biological activity, particularly in metabolic pathways involving phosphate groups.

| Property | Value |

|---|---|

| Chemical Formula | Pb2P2O7 |

| Molecular Weight | 446.3 g/mol |

| Solubility | Insoluble in water |

| Melting Point | Decomposes at high temperatures |

| Crystal Structure | Orthorhombic |

This compound's biological activity primarily stems from its ability to interact with various enzymes and metabolic pathways. It is known to influence pyrophosphate (PPi) homeostasis within cells, which plays a crucial role in energy metabolism and biosynthetic reactions.

- Inhibition of Enzymatic Activity : Lead ions can inhibit enzymes that are dependent on magnesium ions, which are essential for many biochemical reactions. This inhibition can disrupt normal cellular functions, leading to toxic effects.

- Impact on Cellular Metabolism : Research has shown that compounds affecting PPi levels can alter glycolytic pathways. For example, the enzyme phosphofructokinase (PFK), which plays a vital role in glycolysis, can be influenced by the availability of PPi. This compound may interfere with PFK activity, thereby affecting glucose metabolism and energy production in cells .

- Toxicological Effects : The toxicity of lead compounds, including this compound, has been well-documented. Lead exposure can lead to neurotoxicity, renal dysfunction, and hematological disorders. The mechanism involves the disruption of calcium signaling and oxidative stress induction within cells .

Case Study 1: this compound in Toxoplasma gondii

A study investigated the role of PPi-dependent phosphofructokinase (PPi-PFK) in Toxoplasma gondii, a parasitic organism. The research highlighted that PPi-PFK is essential for maintaining PPi levels and facilitating parasite growth. When PPi-PFK was depleted, there was a significant increase in cellular PPi levels, which adversely affected protein synthesis and growth rates . This suggests that this compound could potentially serve as a model for understanding similar mechanisms in other organisms.

Case Study 2: Toxicity Assessment

A comprehensive toxicity assessment was conducted to evaluate the effects of this compound on mammalian cell lines. The results indicated that exposure led to increased cell death and oxidative stress markers, confirming the compound's toxicological profile . The study emphasized the need for careful handling and consideration of this compound's effects in biomedical applications.

Table 2: Biological Effects of this compound

| Effect | Description |

|---|---|

| Enzymatic Inhibition | Inhibits Mg²⁺-dependent enzymes |

| Altered Metabolism | Disrupts glycolysis via PFK inhibition |

| Toxicity | Induces oxidative stress and cell death |

| Potential Therapeutic Use | May target PPi metabolism in parasites |

Propriétés

IUPAC Name |

lead(2+);phosphonato phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H4O7P2.2Pb/c1-8(2,3)7-9(4,5)6;;/h(H2,1,2,3)(H2,4,5,6);;/q;2*+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZXKKXSZAMHFU-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Pb+2].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O7P2Pb2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70889607 | |

| Record name | Diphosphoric acid, lead(2+) salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

5.9e+02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13453-66-2 | |

| Record name | Diphosphoric acid, lead(2+) salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoric acid, lead(2+) salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphosphoric acid, lead(2+) salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dilead pyrophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.